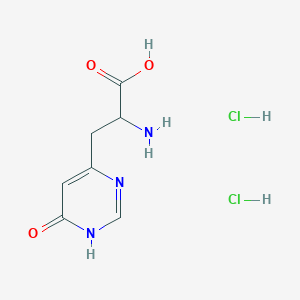
2-Amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid;dihydrochloride, also known as AG-1478, is a synthetic small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It is widely used in scientific research for its ability to selectively inhibit the activity of EGFR, a transmembrane receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and survival.
Scientific Research Applications
Antimicrobial Applications
A series of pyrimidinone and oxazinone derivatives, synthesized using related starting materials, have been evaluated for their antimicrobial activities. These compounds have shown good antibacterial and antifungal activities, comparable to known reference drugs like streptomycin and fusidic acid (Hossan et al., 2012). This highlights the potential of such derivatives in developing new antimicrobial agents.
Anti-inflammatory Applications
In another study, pyridines, pyrimidinones, and oxazinones were synthesized as anti-inflammatory agents using citrazinic acid as a starting material. These compounds have demonstrated good anti-inflammatory activity, comparable to Prednisolone®, a reference drug (Amr et al., 2007). This suggests their potential use in the development of new anti-inflammatory drugs.
Osteoporosis Treatment
Derivatives of pyrimidin-5-yl and naphthyridin-2-yl compounds have been identified as potent and selective antagonists of the αvβ3 receptor, with excellent in vitro profiles and good pharmacokinetics in animal models. These compounds were selected for clinical development for the treatment of osteoporosis, indicating their significant therapeutic potential (Coleman et al., 2004).
Synthesis and Chemical Properties
Research has also focused on the synthesis and properties of derivatives of pyrimidin-5-ylpropanoic acids, showcasing the chemical versatility and potential applications of these compounds in various fields. This includes the synthesis of antimicrobial agents and the exploration of their antibacterial properties, demonstrating the broad applicability of such compounds (Harutyunyan et al., 2015).
properties
IUPAC Name |
2-amino-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3.2ClH/c8-5(7(12)13)1-4-2-6(11)10-3-9-4;;/h2-3,5H,1,8H2,(H,12,13)(H,9,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOHGFOAYCIFDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2779937.png)
![N-(2-(dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2779938.png)

![2-Ethyl-5-((3-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2779940.png)
![(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2779942.png)





![3,7,9-Trimethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2779957.png)


